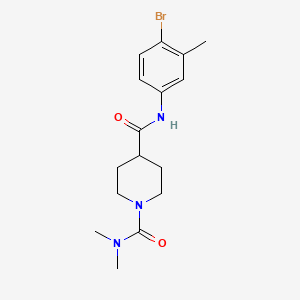![molecular formula C24H26N2O2 B5324850 3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5324850.png)
3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone, also known as MPCQ, is a chemical compound that has been of great interest to the scientific community due to its potential applications in the field of medicine. MPCQ is a quinoline-based compound that has been synthesized using various methods.
作用機序
The mechanism of action of 3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone is not fully understood. However, it has been reported to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that are responsible for inflammation. This compound has also been reported to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been reported to exhibit anti-inflammatory, antitumor, and antiviral activities. It has also been reported to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. This compound has been shown to inhibit the activity of COX-2 and topoisomerase II, which are involved in inflammation and DNA replication and repair, respectively.
実験室実験の利点と制限
3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone has several advantages for lab experiments, including its high purity and potential applications in the field of medicine. However, its mechanism of action is not fully understood, and further research is needed to fully understand its potential applications.
将来の方向性
There are several future directions for the research on 3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone. One direction is to further investigate its mechanism of action and potential applications in the treatment of neurodegenerative disorders. Another direction is to investigate its potential applications in the treatment of viral infections. Additionally, further research is needed to fully understand the advantages and limitations of this compound for lab experiments.
Conclusion:
In conclusion, this compound is a quinoline-based compound that has been of great interest to the scientific community due to its potential applications in the field of medicine. It has been reported to exhibit anti-inflammatory, antitumor, and antiviral activities and has potential applications in the treatment of neurodegenerative disorders. Further research is needed to fully understand its mechanism of action and potential applications.
合成法
3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone has been synthesized using various methods, including the reaction of 2-chloro-3-formylquinoline with 2-(2-methylphenyl)ethylamine followed by the reaction with piperidine-3-carboxylic acid. Another method involves the reaction of 2-amino-3-formylquinoline with 2-(2-methylphenyl)ethylamine followed by the reaction with piperidine-3-carboxylic acid. Both methods have been reported to yield high purity this compound.
科学的研究の応用
3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone has been of great interest to the scientific community due to its potential applications in the field of medicine. It has been reported to exhibit anti-inflammatory, antitumor, and antiviral activities. This compound has also been reported to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
3-[3-[2-(2-methylphenyl)ethyl]piperidine-1-carbonyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-17-7-2-3-9-19(17)13-12-18-8-6-14-26(16-18)24(28)21-15-20-10-4-5-11-22(20)25-23(21)27/h2-5,7,9-11,15,18H,6,8,12-14,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIUDAIVDCMWGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC2CCCN(C2)C(=O)C3=CC4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2,3-dimethylphenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B5324767.png)
![N-methyl-1-(3-phenyl-5-isoxazolyl)-N-{[2-(1-pyrrolidinyl)-5-pyrimidinyl]methyl}methanamine](/img/structure/B5324778.png)
![2-[4-(3-methoxybenzyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5324797.png)
![N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(4-morpholinyl)acetamide](/img/structure/B5324805.png)
![(2R*,3S*,6R*)-5-(6-methyl-3-pyridazinyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5324813.png)
![4-{[6-(1,1-dimethylpropyl)-3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5324817.png)
![N-ethyl-N-(2-hydroxyethyl)-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5324827.png)
![N,N-dimethyl-6-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrazine-2-carboxamide](/img/structure/B5324833.png)
![1'-[(1-isopropyl-1H-imidazol-2-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5324841.png)
![2-(2-ethoxyphenyl)-5-methyl-4-[(2-propyl-1H-imidazol-1-yl)methyl]-1,3-oxazole](/img/structure/B5324849.png)
![1-(2,3-dimethoxybenzyl)-3-hydroxy-3-{[(3-methylbenzyl)amino]methyl}piperidin-2-one](/img/structure/B5324855.png)
![N-methyl-4-[(4-phenyl-1,4-diazepan-1-yl)methyl]benzenesulfonamide](/img/structure/B5324861.png)
![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B5324876.png)
